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molecular formula C16H19NO5 B8296270 Benzyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)morpholine-4-carboxylate

Benzyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)morpholine-4-carboxylate

Cat. No. B8296270
M. Wt: 305.32 g/mol
InChI Key: LGJUPQFIWBZPKG-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

Benzyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)morpholine-4-carboxylate (6.47 g, 21.2 mmol) was reacted with Pd—C (10%, 0.65 g) according to the procedure as described in Example 34, Step C to give the title compound as colorless oil (3.21 g, 87%). The compound was characterized by the following spectroscopic data:
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH:4]=[CH:5][CH:6]1[O:11][CH2:10][CH2:9][N:8](C(OCC2C=CC=CC=2)=O)[CH2:7]1>[Pd]>[NH:8]1[CH2:9][CH2:10][O:11][CH:6]([CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:22])[CH2:7]1

Inputs

Step One
Name
Quantity
6.47 g
Type
reactant
Smiles
COC(C=CC1CN(CCO1)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
0.65 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CC(OCC1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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